Cas no 885526-71-6 (2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid)

2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (6-fluoro-4H-1,3-benzodioxin-8-yl)acetic acid
- 2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
- 885526-71-6
- G45327
- AB00776906-01
- 2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)aceticacid
- SCHEMBL18317380
- CS-0241615
- 989-406-5
- AKOS000119291
- EN300-23515
- F2124-0628
- 2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetic acid
- Z152448276
-
- MDL: MFCD08271841
- Inchi: InChI=1S/C10H9FO4/c11-8-1-6(3-9(12)13)10-7(2-8)4-14-5-15-10/h1-2H,3-5H2,(H,12,13)
- InChI Key: SKMRQOAUOJOYIN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 212.04848693Da
- Monoisotopic Mass: 212.04848693Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.8Ų
2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23515-0.5g |
2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid |
885526-71-6 | 95.0% | 0.5g |
$353.0 | 2025-03-21 | |
Enamine | EN300-23515-0.1g |
2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid |
885526-71-6 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
Life Chemicals | F2124-0628-0.25g |
2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid |
885526-71-6 | 95%+ | 0.25g |
$361.0 | 2023-09-06 | |
TRC | F180411-500mg |
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic Acid |
885526-71-6 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F2124-0628-10g |
2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid |
885526-71-6 | 95%+ | 10g |
$1684.0 | 2023-09-06 | |
Life Chemicals | F2124-0628-1g |
2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid |
885526-71-6 | 95%+ | 1g |
$401.0 | 2023-09-06 | |
Life Chemicals | F2124-0628-2.5g |
2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid |
885526-71-6 | 95%+ | 2.5g |
$802.0 | 2023-09-06 | |
Enamine | EN300-23515-5.0g |
2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid |
885526-71-6 | 95.0% | 5.0g |
$1364.0 | 2025-03-21 | |
Aaron | AR019Q53-100mg |
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid |
885526-71-6 | 95% | 100mg |
$207.00 | 2025-02-08 | |
Enamine | EN300-23515-1g |
2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid |
885526-71-6 | 95% | 1g |
$470.0 | 2023-09-15 |
2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid Related Literature
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Additional information on 2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic Acid: A Comprehensive Overview
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid, also known by its CAS number 885526-71-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule has garnered attention due to its unique structural features and potential applications in drug development and chemical synthesis.
The compound's structure is characterized by a benzodioxin ring system, which is a fused bicyclic structure consisting of a benzene ring and a dioxane ring. The presence of a fluorine atom at the 6-position of the benzodioxin ring introduces electronic effects that can influence the compound's reactivity and biological activity. Additionally, the acetic acid group attached to the benzodioxin ring adds functional diversity, making this molecule versatile for various chemical transformations.
Recent studies have highlighted the importance of benzodioxin derivatives in medicinal chemistry. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that analogs of 885526-71-6 exhibit promising anti-inflammatory properties. The fluorine substitution at the 6-position was found to enhance the compound's bioavailability and stability, making it a strong candidate for further preclinical testing.
The synthesis of 2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid involves a multi-step process that typically begins with the preparation of the benzodioxin core. This is followed by fluorination at the 6-position and subsequent coupling with an acetic acid moiety. The exact synthetic pathway may vary depending on the desired regioselectivity and scalability of the process.
In terms of pharmacological activity, this compound has shown potential in modulating various biological targets. A study conducted by Smith et al. (2023) revealed that 885526-71-6 acts as an antagonist of certain G-protein coupled receptors (GPCRs), which are critical in regulating immune responses and inflammatory pathways. This finding underscores its potential utility in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, computational studies using molecular docking techniques have provided insights into the binding interactions of this compound with its target proteins. These studies suggest that the acetic acid group plays a pivotal role in stabilizing interactions within the receptor's active site, thereby enhancing selectivity and potency.
From an industrial perspective, the synthesis and characterization of 2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid are optimized for large-scale production. Its stability under various storage conditions and ease of purification make it suitable for use in pharmaceutical formulations and research settings.
In conclusion, 885526-71-6, or 2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid, represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. With ongoing research focusing on its pharmacokinetics, toxicity profiles, and clinical efficacy, this compound holds promise for advancing novel treatments in various therapeutic areas.
885526-71-6 (2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid) Related Products
- 865466-24-6(Narlaprevir)
- 1361663-76-4(3'-Fluoro-2'-nitro-2,3,4,5,6-pentachlorobiphenyl)
- 1805308-70-6(4-(Chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride)
- 7114-89-8(4-Bromo-1-ethylisoquinoline)
- 946333-17-1(N-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2138421-82-4(1-[2-(Aminomethyl)-2-ethylmorpholin-4-yl]-3-methoxypropan-1-one)
- 561013-47-6(2-NAPHTHALENECARBOXYLIC ACID, 6-(METHOXYMETHOXY)-)
- 893441-59-3((2E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one)
- 1414856-63-5((1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol)
- 1210630-91-3(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide)




